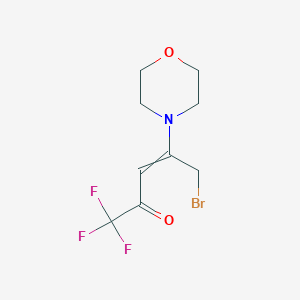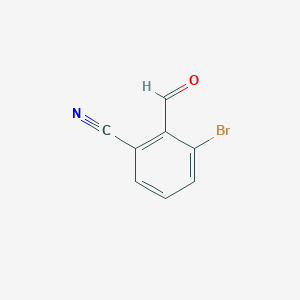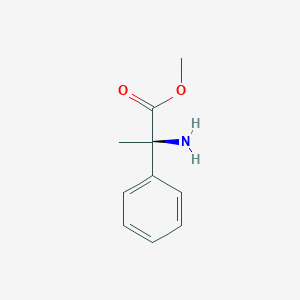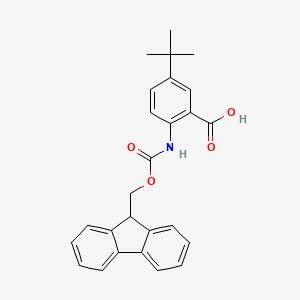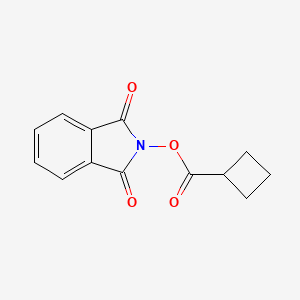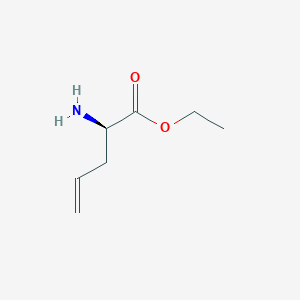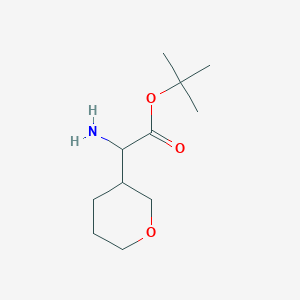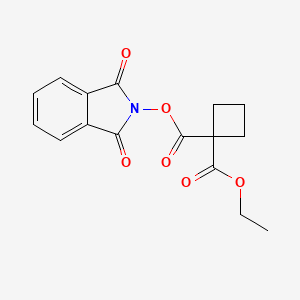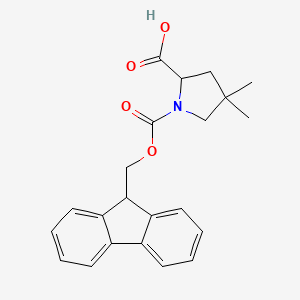
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through the cyclization of phthalic anhydride derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially reducing the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the imidazole ring or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Hydroxylated derivatives.
Substitution products: Modified imidazole or carboxylate derivatives.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme interactions.
Medicine: Potential therapeutic applications are being explored, including its use in drug development.
Industry: It may find use in the production of advanced materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism by which 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate: Similar structure with a pyrazole ring instead of imidazole.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with different functional groups.
Uniqueness: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate stands out due to its specific combination of isoindole and imidazole rings, which may confer unique chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-15-6-10(14-7-15)13(19)20-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCAMWSOJQZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B8074414.png)
![(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8074415.png)
